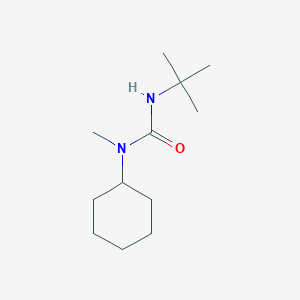![molecular formula C14H13NOS B15075750 N-[2-(methylsulfanyl)phenyl]benzamide CAS No. 51942-32-6](/img/structure/B15075750.png)
N-[2-(methylsulfanyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methylthio)phenyl]benzamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Methylthio)phenyl]benzamide typically involves the reaction of 2-(methylthio)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(Methylthio)aniline+Benzoyl chloride→N-[2-(Methylthio)phenyl]benzamide+HCl
Industrial Production Methods: Industrial production of N-[2-(Methylthio)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: N-[2-(Methylthio)phenyl]benzamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of N-[2-(Methylthio)phenyl]benzamide.
Applications De Recherche Scientifique
N-[2-(Methylthio)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(Methylthio)phenyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Molecular docking studies have shown that it can bind to specific protein targets, influencing their function and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- N-(2-Methylthio)phenylacetamide
- N-(2-Methylthio)phenylpropionamide
- N-(2-Methylthio)phenylbutyramide
Comparison: N-[2-(Methylthio)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structure imparts distinct chemical and biological properties compared to its analogs. For instance, the benzamide group can enhance binding affinity to certain biological targets, making it a more potent compound in medicinal applications.
Propriétés
Numéro CAS |
51942-32-6 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
Clé InChI |
CUUVYTSJOXLSAL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Solubilité |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


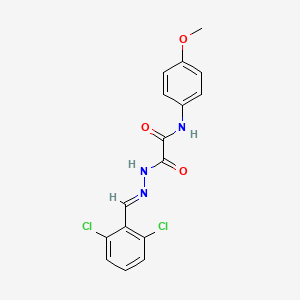
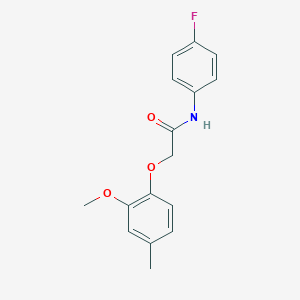

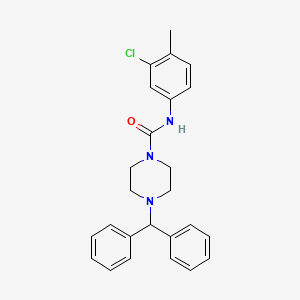
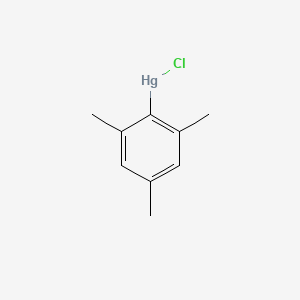
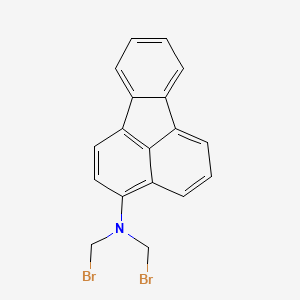

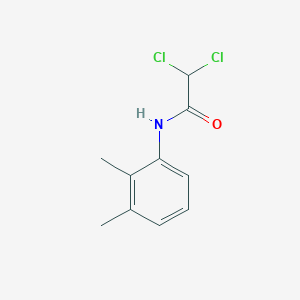
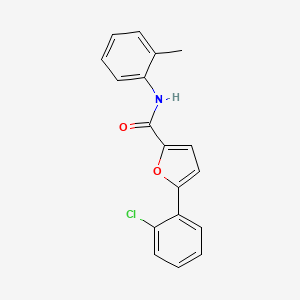
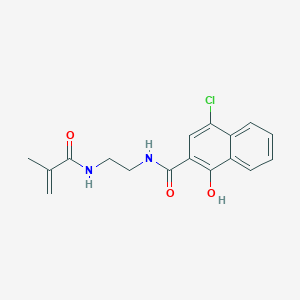
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
